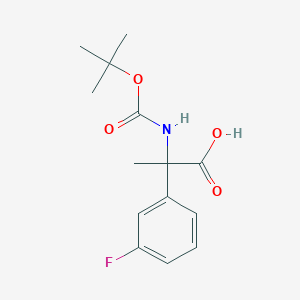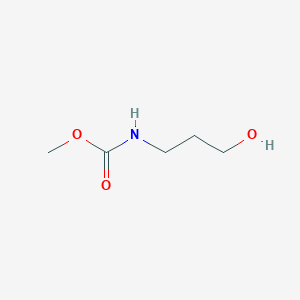
methyl N-(3-hydroxypropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(3-hydroxypropyl)carbamate is a carbamate ester with the molecular formula C5H11NO3 and a molecular weight of 133.1 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
Methyl N-(3-hydroxypropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with methyl chloroformate under mild conditions . Another method includes the reaction of 3-aminopropanol with dimethyl carbonate in the presence of a catalyst . These reactions typically occur at room temperature and yield high purity products.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the reaction . The final product is then purified through filtration and distillation processes to achieve the desired purity.
化学反应分析
Types of Reactions
Methyl N-(3-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
科学研究应用
Methyl N-(3-hydroxypropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: This compound is explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of methyl N-(3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. It can inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl carbamate: Another carbamate ester used in similar applications.
tert-Butyl N-(3-hydroxypropyl)carbamate: A related compound with a tert-butyl group instead of a methyl group.
Uniqueness
Methyl N-(3-hydroxypropyl)carbamate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its hydroxyl group allows for additional functionalization, making it versatile for various synthetic applications.
属性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
methyl N-(3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)6-3-2-4-7/h7H,2-4H2,1H3,(H,6,8) |
InChI 键 |
BNFYNWDBSWYDRD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(4-azaspiro[2.5]octan-7-yl)acetate](/img/structure/B13567005.png)
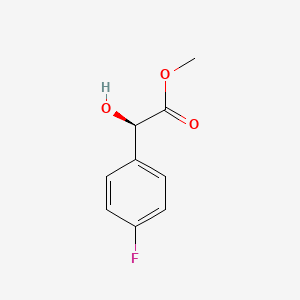

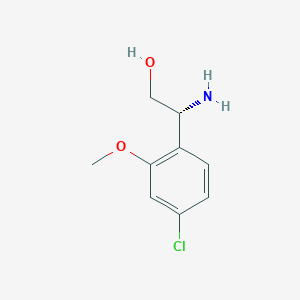
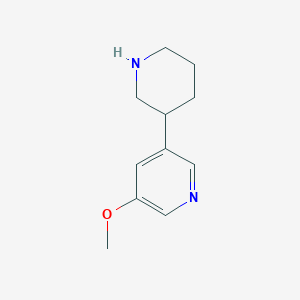
![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)
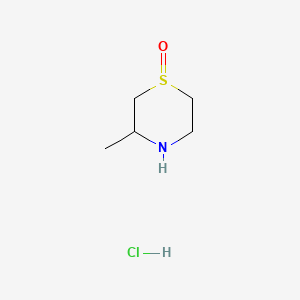
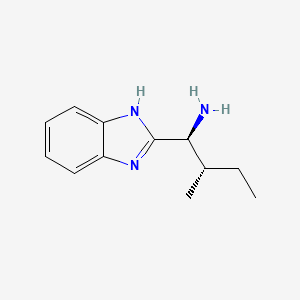
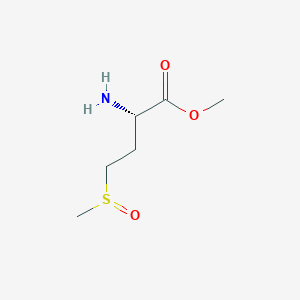
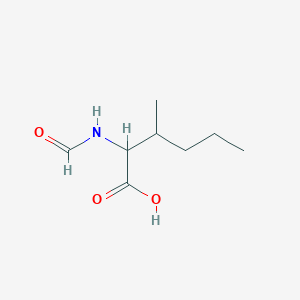
![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)

![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)
